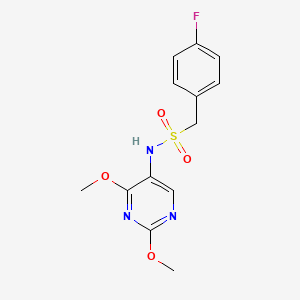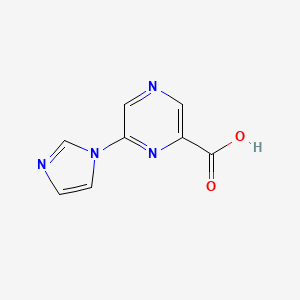![molecular formula C16H13ClN2O4S2 B2376629 N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-58-2](/img/structure/B2376629.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as CBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CBTA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Antiviral Applications
A study by Chen et al. involved the synthesis of derivatives starting from 4-chlorobenzoic acid, leading to compounds with anti-tobacco mosaic virus activity, highlighting the potential antiviral applications of similar chemical frameworks (Chen et al., 2010).
Anticonvulsant Agents
Farag et al. synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, with several showing protection against picrotoxin-induced convulsions, indicating potential as anticonvulsant agents (Farag et al., 2012).
Antimicrobial Agents
Darwish et al. aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The compounds showed promising results against both bacterial and fungal strains, demonstrating the antimicrobial potential of such chemical structures (Darwish et al., 2014).
Anticancer Activity
Ghorab et al. synthesized sulfonamide derivatives and screened them for anticancer activity against breast and colon cancer cell lines. One compound was notably potent against breast cancer cell lines, suggesting the relevance of such chemical entities in anticancer research (Ghorab et al., 2015).
Antioxidant and Antimicrobial Properties
Al-Khazragie et al. synthesized compounds that were tested for their antioxidant and antimicrobial properties, providing a basis for the development of agents with potential health benefits (Al-Khazragie et al., 2022).
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-10-5-7-11(8-6-10)25(21,22)9-14(20)18-16-19-15-12(17)3-2-4-13(15)24-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUIFUIBPYQZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

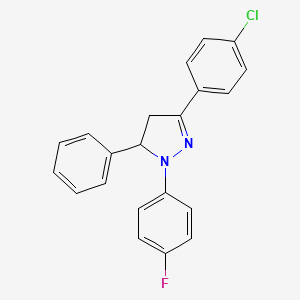

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-3,5-dimethylaniline](/img/structure/B2376552.png)

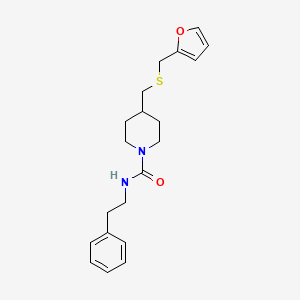
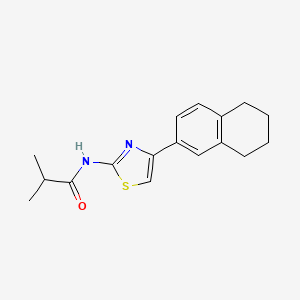
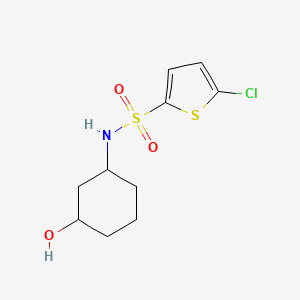
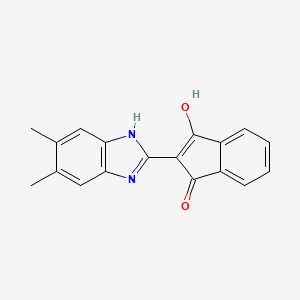
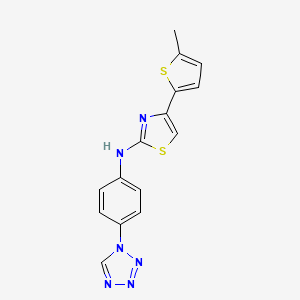
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
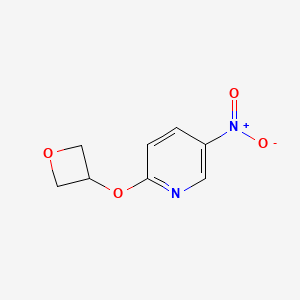
![(E)-ethyl 5-methyl-3-(((5-nitrofuran-2-yl)methylene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2376565.png)
